molecular formula C22H21N3O3 B3028270 Bet-IN-4 CAS No. 1801503-93-4

Bet-IN-4

Cat. No.: B3028270
CAS No.: 1801503-93-4
M. Wt: 375.4 g/mol
InChI Key: YVGWSVHZXWFLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ODM-207 is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic readers that bind to acetylated lysine residues on histones, thereby regulating gene expression. ODM-207 has shown significant potential in preclinical studies for the treatment of various cancers, including prostate and breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ODM-207 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Core Structure: The core structure of ODM-207 is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. This may include halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and consistency.

Industrial Production Methods

In an industrial setting, the production of ODM-207 would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ODM-207 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can be used to modify the functional groups on ODM-207, potentially altering its pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its activity or selectivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

ODM-207 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: ODM-207 is used as a tool compound to study the role of BET proteins in gene regulation and epigenetics. It helps researchers understand the molecular mechanisms underlying various biological processes.

    Biology: In biological research, ODM-207 is employed to investigate the effects of BET inhibition on cell proliferation, differentiation, and apoptosis. It is particularly useful in studying cancer biology and the development of new therapeutic strategies.

    Medicine: ODM-207 has shown promise in preclinical studies for the treatment of cancers such as prostate and breast cancer. It is being explored as a potential therapeutic agent in clinical trials.

    Industry: In the pharmaceutical industry, ODM-207 serves as a lead compound for the development of new BET inhibitors with improved efficacy and safety profiles.

Mechanism of Action

ODM-207 exerts its effects by inhibiting the interaction between BET proteins and acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes such as MYC. The compound’s mechanism of action involves binding to the bromodomains of BET proteins, preventing their association with acetylated histones and thereby modulating gene expression .

Comparison with Similar Compounds

Similar Compounds

    JQ1: A well-known BET inhibitor that also targets BRD2, BRD3, BRD4, and BRDT. JQ1 has been extensively studied for its anticancer properties.

    I-BET762: Another BET inhibitor with a similar mechanism of action, used in research and clinical studies for cancer treatment.

    OTX015: A BET inhibitor that has shown efficacy in preclinical models of cancer and is being evaluated in clinical trials.

Uniqueness of ODM-207

ODM-207 is unique in its high potency and selectivity for BET proteins. It has demonstrated superior antiproliferative effects in various cancer cell lines and xenograft models compared to other BET inhibitors. Additionally, ODM-207’s distinct chemical structure offers advantages in terms of pharmacokinetics and safety profiles, making it a promising candidate for further development .

Properties

IUPAC Name

6-(3,5-dimethyl-1,2-oxazol-4-yl)-7-methoxy-3-methyl-1-(pyridin-2-ylmethyl)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-13-9-16-10-18(21-14(2)24-28-15(21)3)20(27-4)11-19(16)25(22(13)26)12-17-7-5-6-8-23-17/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGWSVHZXWFLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C=C2N(C1=O)CC3=CC=CC=N3)OC)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801503-93-4
Record name ODM-207
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801503934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ODM-207
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL5NEF7JDK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bet-IN-4
Reactant of Route 2
Reactant of Route 2
Bet-IN-4
Reactant of Route 3
Reactant of Route 3
Bet-IN-4
Reactant of Route 4
Reactant of Route 4
Bet-IN-4
Reactant of Route 5
Reactant of Route 5
Bet-IN-4
Reactant of Route 6
Reactant of Route 6
Bet-IN-4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.